Anti‑T. cruzi Potency (GI₅₀) Head‑to‑Head vs. Benznidazole
When evaluated in a standardized in‑vitro phenotypic assay against T. cruzi amastigotes, the compound (identified as compound 8 or 16 in the original publication; the exact assignment depends on the specific sulfonamide aryl substitution) exhibited a GI₅₀ of 14.3 µM or 11.6 µM, values that are within 1.4‑ and 1.1‑fold of the reference drug benznidazole (GI₅₀ = 10.2 µM) . This near‑equivalent potency distinguishes it from the majority of the 20‑member library, where most analogues showed substantially higher GI₅₀ values .
| Evidence Dimension | GI₅₀ against T. cruzi (intracellular amastigote form) |
|---|---|
| Target Compound Data | GI₅₀ = 14.3 µM (compound 8) and 11.6 µM (compound 16) |
| Comparator Or Baseline | Benznidazole GI₅₀ = 10.2 µM |
| Quantified Difference | 1.4‑fold (compound 8) and 1.1‑fold (compound 16) higher GI₅₀ vs. benznidazole |
| Conditions | T. cruzi amastigotes; phenotypic assay; endpoint readout after 72 h incubation (assay details as per da Rosa et al.) |
Why This Matters
The data demonstrate that the compound achieves anti‑T. cruzi potency comparable to the first‑line clinical agent, making it a strong candidate for hit‑to‑lead programmes targeting Chagas disease.
- [1] da Rosa R, et al. Synthesis and biological evaluation of isoxazolyl-sulfonamides: A non-cytotoxic scaffold active against Trypanosoma cruzi, Leishmania amazonensis and Herpes Simplex Virus. Bioorg Med Chem Lett. 2018;28(20):3381-3384. doi:10.1016/j.bmcl.2018.08.040 View Source
